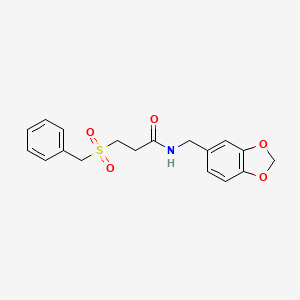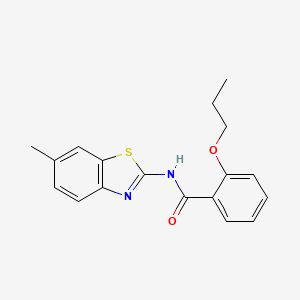![molecular formula C20H16ClNO4S B4191796 methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate
Vue d'ensemble
Description
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate, also known as MCFAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MCFAB is a member of the furoylbenzamide family of compounds, which have been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation. methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has anti-tumor effects, reduces inflammation, and improves survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate in lab experiments is its high purity and stability. methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate. One area of research is to further investigate the mechanism of action of methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate, in order to better understand its effects on cancer cells and other biological systems. Another area of research is to explore the potential of methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate as a therapeutic agent for cancer and other diseases. Finally, researchers could investigate the potential of methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate as a tool for studying the proteasome and other cellular pathways involved in cancer and inflammation.
Applications De Recherche Scientifique
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has been shown to have anti-tumor effects in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has been shown to have anti-viral effects, by inhibiting the replication of certain viruses.
Propriétés
IUPAC Name |
methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-25-20(24)16-11-13(21)7-9-17(16)22-19(23)18-10-8-14(26-18)12-27-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUVJGSESXMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B4191720.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4191736.png)

![2-{1-[4-oxo-3-(3-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4191754.png)
![4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine](/img/structure/B4191762.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4191795.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191800.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B4191801.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)